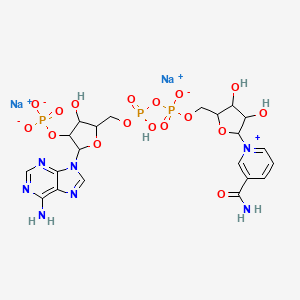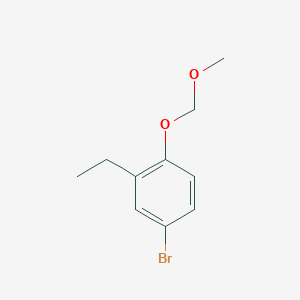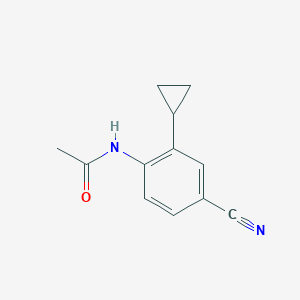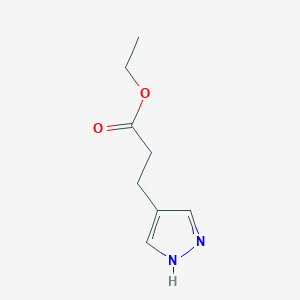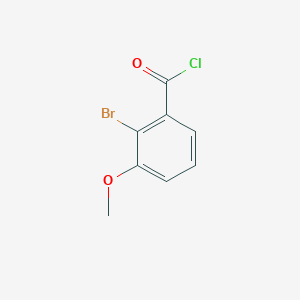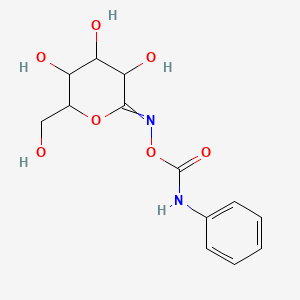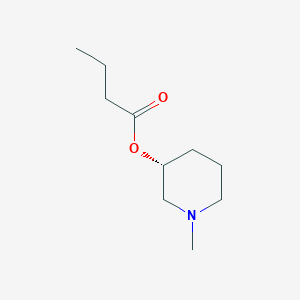
Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate is an organic compound with the molecular formula C12H15FO3 It is an ester derivative of propanoic acid, featuring a fluorine atom and a hydroxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate typically involves the esterification of 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoic acid+ethanolacid catalystethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-(2-fluoro-4-carboxyphenyl)propanoic acid.
Reduction: 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanol.
Substitution: 3-(2-methoxy-4-(hydroxymethyl)phenyl)propanoate.
Scientific Research Applications
Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate: Similar structure but lacks the hydroxymethyl group.
Ethyl 3-(2-chloro-4-(hydroxymethyl)phenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(2-fluoro-4-(methoxymethyl)phenyl)propanoate: Similar structure but with a methoxymethyl group instead of hydroxymethyl.
Uniqueness
Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-[2-fluoro-4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H15FO3/c1-2-16-12(15)6-5-10-4-3-9(8-14)7-11(10)13/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
VKEYJUYNZNAHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



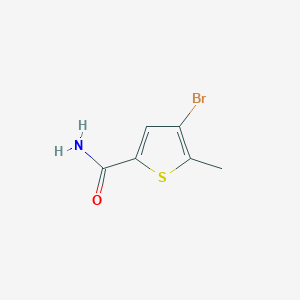
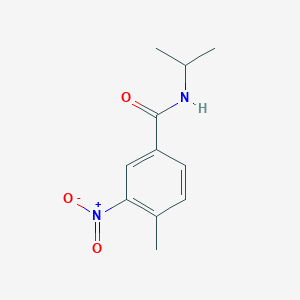

![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
